7-Fluorobenzo[d][1,3]dioxole-4-carbonitrile
Description
7-Fluorobenzo[d][1,3]dioxole-4-carbonitrile (CAS: 1891127-27-7) is a fluorinated aromatic heterocyclic compound featuring a benzo[d][1,3]dioxole core with a nitrile group at position 4 and a fluorine atom at position 7. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of antiviral agents and prodrugs . Its structure combines the electron-withdrawing effects of the nitrile group and fluorine, which can enhance metabolic stability and influence reactivity in downstream synthetic applications.
Properties
Molecular Formula |
C8H4FNO2 |
|---|---|
Molecular Weight |
165.12 g/mol |
IUPAC Name |
7-fluoro-1,3-benzodioxole-4-carbonitrile |
InChI |
InChI=1S/C8H4FNO2/c9-6-2-1-5(3-10)7-8(6)12-4-11-7/h1-2H,4H2 |
InChI Key |
DQJZTQCZAJGSPG-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(C=CC(=C2O1)F)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluorobenzo[d][1,3]dioxole-4-carbonitrile typically involves the fluorination of benzo[d][1,3]dioxole derivatives followed by the introduction of a nitrile group. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to achieve selective fluorination. The nitrile group can then be introduced through a nucleophilic substitution reaction using cyanide sources like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and nitrilation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Fluorobenzo[d][1,3]dioxole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines, thiols, or halides
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Primary amines
Substitution: Functionalized benzo[d][1,3]dioxole derivatives
Scientific Research Applications
7-Fluorobenzo[d][1,3]dioxole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials, including metal-organic frameworks (MOFs) and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Fluorobenzo[d][1,3]dioxole-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The fluorine atom and nitrile group can enhance the compound’s binding affinity and specificity for its targets, contributing to its bioactivity.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural analogs of 7-fluorobenzo[d][1,3]dioxole-4-carbonitrile, focusing on substituent variations and applications:
Commercial and Regulatory Aspects
- The parent compound is widely traded, with HS codes 2932997000 (U.S.) and 29329990.99 (China), indicating its regulatory status as a non-halogenated heterocycle .
- Halogenated derivatives (e.g., 7-fluoro and 7-bromo) are specialized intermediates, often priced higher due to their niche applications (e.g., 5-bromo analog costs €472/100mg from CymitQuimica) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
